![molecular formula C13H22N2O4 B11762976 tert-Butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B11762976.png)
tert-Butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate is a synthetic organic compound with the molecular formula C13H22N2O3. It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 2,7-diazaspiro[4.5]decane-7-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various esters or amides depending on the nucleophile used
Applications De Recherche Scientifique
tert-Butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects
Mécanisme D'action
The mechanism of action of tert-Butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include modulation of enzyme activity, binding to receptor sites, or altering cellular signaling pathways .
Comparaison Avec Des Composés Similaires
tert-Butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate can be compared with other spirocyclic compounds such as:
- tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
- tert-Butyl (S)-3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
These compounds share similar structural features but differ in their functional groups and specific applications. The unique hydroxyl group in this compound provides distinct reactivity and potential for diverse chemical transformations .
Propriétés
Formule moléculaire |
C13H22N2O4 |
|---|---|
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
tert-butyl 4-hydroxy-1-oxo-2,9-diazaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-6-4-5-13(8-15)9(16)7-14-10(13)17/h9,16H,4-8H2,1-3H3,(H,14,17) |
Clé InChI |
ZNSIQJGAKUUIRI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC2(C1)C(CNC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-N'-hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide](/img/structure/B11762895.png)
![1-(2-Chloro-6-fluorobenzyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B11762913.png)
![ethyl (2E)-2-chloro-2-[(4-ethylphenyl)hydrazinylidene]acetate](/img/structure/B11762923.png)
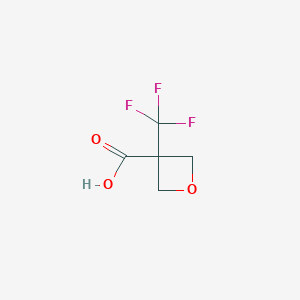
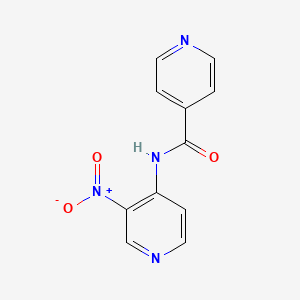
![methyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B11762933.png)
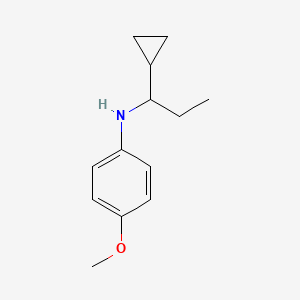

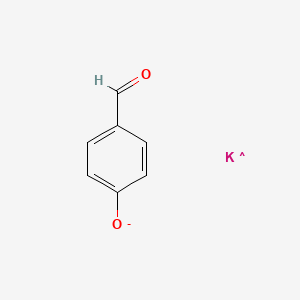
![3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11762968.png)
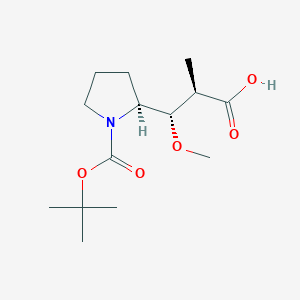
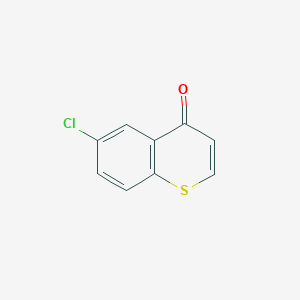
![ethyl (2E)-2-chloro-2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]acetate](/img/structure/B11762974.png)
![Ethyl 8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11762980.png)
